molecular formula C20H22N4O3S B2452757 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 1021121-64-1

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2452757
M. Wt: 398.48
InChI Key: OKMRHOJKSIPYGN-UHFFFAOYSA-N
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, also known as IMP-1088, is a small molecule inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of human rhinoviruses (HRVs). HRVs are the main cause of the common cold, and IMP-1088 has shown promising results in inhibiting HRV replication in vitro.

Scientific Research Applications

Endothelin Receptor Antagonism

Research indicates that biphenylsulfonamides, structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, exhibit potent antagonistic activity against endothelin receptors, particularly the endothelin-A (ETA) subtype. These compounds, through specific structural modifications, have shown improved binding and functional activity against ETA, providing a foundation for the development of new therapeutics aimed at modulating endothelin receptor activity for various cardiovascular diseases (Murugesan et al., 1998).

Carbonic Anhydrase Inhibition

Another application of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide derivatives is in the inhibition of carbonic anhydrase (CA) isoforms. This enzymatic activity is pivotal in various physiological processes, including respiration, acid-base balance, and ion transport. Thiopyrimidine-benzenesulfonamide conjugates, for instance, have been designed and synthesized, showing promising activity and selectivity toward certain CA isoforms, which could lead to the development of selective antiglaucoma drugs (Abdel-Mohsen et al., 2020).

Phospholipase A2 Inhibition

Substituted benzenesulfonamides, akin to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, have been evaluated for their potential as inhibitors of membrane-bound phospholipase A2. This enzyme plays a critical role in the release of arachidonic acid, a precursor for various eicosanoids that mediate inflammation. Therefore, these compounds could have therapeutic implications in conditions where inflammation plays a key role, such as cardiovascular diseases and rheumatoid arthritis (Oinuma et al., 1991).

Antimicrobial Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide and its derivatives have been explored for their antimicrobial properties. For example, sulfonamide derivatives have shown potential as antimicrobial agents against a range of bacteria and fungi. These compounds could serve as the basis for new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Abbas et al., 2017).

properties

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(2)27-20-13-19(21-15(3)22-20)23-16-9-11-17(12-10-16)24-28(25,26)18-7-5-4-6-8-18/h4-14,24H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMRHOJKSIPYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

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